Pelitrexol

Description

This compound is a water soluble antifolate with anti-proliferative activity. This compound inhibits activity of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme of the de novo purine synthesis pathway essential for cell proliferation. Enzyme inhibition reduces the purine nucleotides pool required for DNA replication and RNA transcription. As a result, this agent causes cell cycle arrest in S-phase, and ultimately inhibits tumor cell proliferation

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

structure in first source

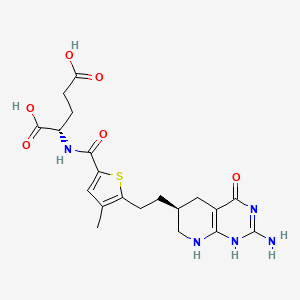

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOPTIPQEVJERB-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196245 | |

| Record name | Pelitrexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446022-33-9 | |

| Record name | Pelitrexol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelitrexol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12757 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pelitrexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELITREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pelitrexol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent, second-generation antifolate agent designed to selectively target and inhibit key enzymes in the de novo purine biosynthesis pathway. Its primary mechanism of action involves the competitive inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme for the synthesis of purine precursors essential for DNA and RNA replication. Additionally, this compound demonstrates a secondary mechanism by inhibiting the mTORC1 signaling pathway. This dual-action profile leads to the disruption of cellular proliferation, induction of cell cycle arrest, and ultimately, tumor growth suppression. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

This compound's principal mechanism of action is the potent and specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a critical enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This step is essential for the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are the building blocks of DNA and RNA.

By acting as a competitive inhibitor of GARFT, this compound effectively blocks the synthesis of purines. This leads to a depletion of the intracellular purine nucleotide pool, which in turn stalls DNA replication and RNA synthesis, ultimately leading to an arrest of the cell cycle and inhibition of tumor cell proliferation.

Enzyme Inhibition Kinetics

This compound, also known as AG2034, is a potent inhibitor of human GARFT with a Ki value of 28 nM[1]. The inhibition kinetics demonstrate a high affinity of this compound for the enzyme's active site.

| Parameter | Value | Enzyme | Reference |

| Ki | 28 nM | Human GARFT | [1] |

Secondary Mechanism of Action: Inhibition of the mTORC1 Signaling Pathway

In addition to its primary target, this compound also exerts an inhibitory effect on the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and metabolism. This compound's inhibition of mTORC1 is mediated by a reduction in the levels of GTP-bound Ras homolog enriched in brain (Rheb), an obligate activator of mTORC1.[2]

The inhibition of GARFT by this compound leads to a decrease in intracellular guanine nucleotides.[2] This reduction in the guanine nucleotide pool is thought to impair the function of Rheb, thereby preventing the activation of mTORC1. Downstream, the inhibition of mTORC1 leads to a dose-dependent decrease in the phosphorylation of key effector proteins, including ribosomal protein S6 (S6RP) and S6 kinase 1 (S6K1). This disruption of the mTORC1 pathway contributes to the anti-proliferative effects of this compound.

Cellular Effects of this compound

The dual inhibition of GARFT and mTORC1 by this compound results in significant anti-proliferative effects in cancer cells. These effects are primarily manifested as cell cycle arrest and a reduction in cell viability.

Cell Cycle Arrest

This compound treatment leads to a prominent arrest of the cell cycle, primarily in the G1 phase. In NCI-H460 non-small-cell lung cancer (NSCLC) cells, treatment with 100 nM this compound for 48 hours resulted in a 63% accumulation of cells in the G1 phase of the cell cycle. This G1 arrest is a direct consequence of the depletion of purine nucleotides required for entry into the S phase, where DNA replication occurs.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in inhibiting cell growth.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 4 | |

| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 2.9 |

Pharmacokinetics

Clinical pharmacokinetic data for this compound is limited in the publicly available literature. Further investigation into clinical trial data is required to provide a comprehensive summary of its pharmacokinetic parameters, such as Cmax, AUC, and clearance.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Proteins

This protocol describes the methodology for assessing the phosphorylation status of mTOR pathway proteins following this compound treatment.

1. Cell Lysis and Protein Quantification:

-

Culture cancer cells (e.g., A549, NCI-H460) to 70-80% confluency.

-

Treat cells with desired concentrations of this compound for the specified duration (e.g., 0-1000 nM for 16 hours).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K1, and S6RP overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

4. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

1. Cell Preparation and Treatment:

-

Seed cancer cells (e.g., NCI-H460) at an appropriate density.

-

Treat the cells with this compound at the desired concentration and for the specified time (e.g., 100 nM for 48 hours).

-

Include an untreated control group.

2. Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Store the fixed cells at -20°C for at least 2 hours.

3. Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

4. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data from at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising anti-cancer agent with a well-defined dual mechanism of action. Its primary inhibition of GARFT disrupts the fundamental process of purine biosynthesis, leading to a potent anti-proliferative effect. The secondary inhibition of the mTORC1 pathway further contributes to its efficacy. The data presented in this guide, including enzyme inhibition kinetics and in vitro cytotoxicity, underscore the potential of this compound as a therapeutic agent. The detailed experimental protocols provide a framework for researchers to further investigate its mechanism and clinical applications. Future research should focus on elucidating the full pharmacokinetic profile of this compound and expanding the evaluation of its efficacy across a broader range of cancer types.

References

Pelitrexol: An In-Depth Technical Guide to a GARFT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2] By targeting this essential metabolic process, this compound effectively depletes the intracellular pool of purine nucleotides, which are vital for DNA replication, RNA transcription, and various cellular signaling processes.[3][4] This targeted inhibition leads to cell cycle arrest and has demonstrated significant anti-proliferative activity in preclinical models of cancer.[1] Furthermore, this compound's mechanism of action extends to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, by reducing the levels of GTP-bound Rheb, an obligate activator of mTORC1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways.

Introduction

This compound is a water-soluble antifolate that was rationally designed to target GARFT, the first folate-dependent enzyme in the de novo purine synthesis pathway. This pathway is often upregulated in rapidly proliferating cancer cells to meet the high demand for nucleotides. By inhibiting GARFT, this compound offers a targeted approach to cancer therapy. This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the biochemical properties, cellular effects, and methodologies for studying this promising anti-cancer agent.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid |

| Synonyms | AG2037, AG-2037 |

| Molecular Formula | C₂₀H₂₅N₅O₆S |

| Molecular Weight | 463.51 g/mol |

| CAS Number | 446022-33-9 |

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of GARFT. GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), an early step in the de novo synthesis of purines. Inhibition of this step leads to a depletion of the intracellular pool of guanine and adenine nucleotides.

The reduction in guanine nucleotides has a significant downstream effect on the mTORC1 signaling pathway. The activation of mTORC1 is dependent on the small GTPase Rheb, which is active in its GTP-bound state. By depleting the guanine nucleotide pool, this compound reduces the levels of GTP-bound Rheb, thereby inhibiting mTORC1 activity. This dual mechanism of action, targeting both nucleotide synthesis and a key cell growth pathway, underscores the therapeutic potential of this compound.

Signaling Pathways

The following diagrams illustrate the de novo purine biosynthesis pathway and the subsequent impact of GARFT inhibition on the mTORC1 signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and properties of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| L1210 | Murine Leukemia | 4 | |

| CCRF-CEM | Human T-cell Leukemia | 2.9 | |

| NCI-H460 | Non-Small Cell Lung Cancer | 10-30 (inhibition of p-S6RP) |

Table 2: Enzyme Inhibition and In Vivo Efficacy

| Parameter | Value | Conditions | Reference |

| Ki for human GARFT | 28 nM | ||

| Tumor Growth Inhibition | 64% | 10 mg/kg in NSCLC xenograft mice | |

| Tumor Growth Inhibition | 69% | 20 mg/kg in NSCLC xenograft mice | |

| Cell Cycle Arrest | 63% accumulation in G1 phase | 100 nM in NCI-H460 cells |

Table 3: Clinical Pharmacokinetic and Dosing Information (Phase I)

| Parameter | Value | Study Population | Reference |

| Maximum Tolerated Dose (MTD) | 540 mg/m²/infusion | Patients with advanced solid tumors | |

| Recommended Phase II Dose (RP2D) | 540 mg/m²/week for 3 weeks, every 4 weeks | Patients with advanced solid tumors | |

| Terminal Half-life | 85 hours | Patients with advanced solid tumors |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

GARFT Enzyme Inhibition Assay

This protocol is adapted from established spectrophotometric methods for measuring GARFT activity.

Objective: To determine the inhibitory constant (Ki) of this compound against purified human GARFT.

Materials:

-

Purified recombinant human GARFT enzyme

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolic acid (DDATHF) as a stable analog of 10-formyltetrahydrofolate

-

This compound

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.

-

In each well of the 96-well plate, add the following in order:

-

Assay buffer

-

GAR solution (final concentration, e.g., 100 µM)

-

DDATHF solution (final concentration, e.g., 50 µM)

-

This compound dilution or vehicle control (DMSO)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the purified GARFT enzyme to each well.

-

Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of the product.

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of the mTORC1 Pathway

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the mTORC1 signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with various concentrations of this compound for a specified time.

-

Lyse the cells in ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for injection

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule and route (e.g., intraperitoneal injection).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

-

Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a potent inhibitor of GARFT with a well-defined mechanism of action that leads to the depletion of purine nucleotides and subsequent inhibition of the mTORC1 signaling pathway. Preclinical studies have demonstrated its significant anti-proliferative and anti-tumor effects. The detailed experimental protocols and compiled quantitative data in this guide provide a valuable resource for the further investigation and development of this compound as a potential therapeutic agent for cancer. Further studies are warranted to explore its efficacy in a broader range of cancer types and to fully elucidate its clinical potential.

References

Pelitrexol: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purine nucleotides, this compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of tumor growth. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols and data are presented to support its potential as a research tool and therapeutic agent.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid.[1] Its chemical structure is characterized by a pteridine-like core linked to a thiophene and a glutamic acid moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid | [1][2] |

| SMILES | CC1=C(SC(=C1)C(=O)N--INVALID-LINK--C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N | [2] |

| Molecular Formula | C₂₀H₂₅N₅O₆S | [3] |

| Molecular Weight | 463.51 g/mol | |

| Appearance | White solid powder | |

| Solubility | Soluble in DMSO | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action

This compound exerts its anti-proliferative effects primarily through the inhibition of glycinamide ribonucleotide formyltransferase (GARFT). GARFT is a crucial enzyme in the de novo purine biosynthesis pathway, which is responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA.

By inhibiting GARFT, this compound leads to a depletion of the intracellular purine pool. This, in turn, has downstream effects on other critical cellular processes, most notably the mTORC1 signaling pathway. The reduction in GTP levels, a direct consequence of purine depletion, impairs the activation of the small GTPase Rheb, a key activator of mTORC1. Inhibition of mTORC1 signaling further contributes to the anti-proliferative effects of this compound by suppressing protein synthesis and cell growth.

Pharmacological Properties

Pharmacokinetics

A phase I clinical trial of intravenous this compound in patients with solid tumors provided key pharmacokinetic data. The plasma concentrations of this compound declined in a triexponential manner with a terminal half-life of approximately 85 hours. The pharmacokinetics were found to be linear over the studied dose range.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Terminal Half-life (t½) | ~85 hours | |

| Pharmacokinetics | Linear |

ADME (Absorption, Distribution, Metabolism, Excretion)

Detailed ADME studies for this compound are not extensively published. However, the long terminal half-life suggests a wide distribution in the body. As an antifolate, it is likely transported into cells via folate transporters. Metabolism is expected to occur in the liver, a common site for drug metabolism. The primary route of excretion has not been definitively established in publicly available literature.

Biological Activity and Efficacy

This compound has demonstrated significant anti-proliferative activity in various cancer cell lines and in preclinical tumor models.

Table 3: In Vitro Activity of this compound

| Cell Line | Cancer Type | IC₅₀ | Notes | Reference |

| CCRF-CEM | Human Leukemia | 2.9 nM | ||

| NCI-H460 | Non-small cell lung cancer | Not specified | Induces G1 cell cycle arrest at 100 nM | |

| A549 | Non-small cell lung cancer | Not specified | Inhibits mTORC1 activity at 150 nM |

Table 4: In Vivo Efficacy of this compound

| Tumor Model | Dosing | Outcome | Reference |

| C3H mammary murine tumor | Not specified | More potent than lometrexol at inhibiting tumor growth | |

| Pancreatic human xenografts | Not specified | Greater efficacy than lometrexol |

Experimental Protocols

GARFT Inhibition Assay (General Protocol)

A continuous kinetic assay can be employed to determine the inhibitory activity of this compound against GARFT. This type of assay typically measures the enzymatic reaction in real-time, often through a coupled enzymatic system that produces a spectrophotometrically detectable product.

Methodology:

-

Reagent Preparation: Prepare solutions of purified GARFT enzyme, its substrates (e.g., glycinamide ribonucleotide and a folate cofactor), and a range of this compound concentrations. For a coupled assay, also prepare the necessary coupling enzymes and their chromogenic substrate.

-

Reaction Setup: In a microplate, combine the GARFT enzyme, its substrates, and varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction, typically by adding ATP.

-

Data Acquisition: Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., NCI-H460) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value of this compound.

Western Blot Analysis of mTORC1 Pathway

Western blotting can be used to assess the phosphorylation status of key proteins in the mTORC1 pathway, such as S6 Kinase (S6K) and 4E-BP1, following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., A549) with this compound for the desired time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of S6K and 4E-BP1.

-

Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion

This compound is a well-characterized inhibitor of GARFT with potent anti-proliferative activity. Its clear mechanism of action, involving the disruption of de novo purine biosynthesis and subsequent inhibition of the mTORC1 pathway, makes it a valuable tool for cancer research. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel antifolate agents. While its clinical development was halted due to limited single-agent efficacy, its potent and specific mechanism of action continues to be of interest in combination therapies and for understanding the intricacies of cancer cell metabolism.

References

Pelitrexol's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2034) is a potent and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By disrupting the synthesis of purines, essential building blocks for DNA and RNA, this compound effectively halts cellular proliferation. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its effects on cell cycle progression. It details the molecular pathways affected by purine depletion, leading to a G1 phase cell cycle arrest, and explores the role of key regulatory proteins. This document also provides comprehensive experimental protocols for studying these effects and presents available quantitative data to support the described mechanisms.

Introduction

The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. Antimetabolites, which interfere with the synthesis of nucleic acids, are a well-established class of anticancer agents. This compound is a folate analog that specifically targets the de novo purine synthesis pathway, offering a focused approach to disrupting cancer cell proliferation. Understanding the precise impact of this compound on cell cycle dynamics is crucial for its optimal use in research and clinical settings.

Mechanism of Action: Inhibition of GARFT and Purine Depletion

This compound's primary mechanism of action is the competitive inhibition of glycinamide ribonucleotide formyltransferase (GARFT).[1][2] GARFT catalyzes a crucial step in the de novo synthesis of purines, which are essential for the formation of adenosine and guanosine nucleotides. These nucleotides are vital for DNA and RNA synthesis, as well as for various cellular energy and signaling processes.

By inhibiting GARFT, this compound leads to a rapid depletion of the intracellular pool of purine nucleotides. This purine-deficient state triggers a cascade of cellular responses, most notably the activation of cell cycle checkpoints.

Effect on Cell Cycle Progression: Induction of G1 Arrest

The depletion of purine nucleotides induced by this compound results in a significant perturbation of cell cycle progression, primarily causing an arrest in the G1 phase.[1] This G1 arrest is a protective mechanism that prevents cells with insufficient building blocks for DNA replication from entering the S phase.

Studies have shown that in cancer cell lines with a functional G1 checkpoint, such as A549 (non-small cell lung cancer) and MCF-7 (breast cancer), treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle.[1] Conversely, in cell lines lacking a functional G1 checkpoint, such as HeLa/S3 and SW480, this compound does not induce a G1 arrest, and the cells continue into S phase, ultimately leading to cell death.[1] This highlights the importance of the G1 checkpoint in mediating the cytostatic effect of this compound.

Quantitative Analysis of Cell Cycle Distribution

While several studies confirm the G1 arrest induced by this compound, detailed quantitative data on the percentage of cells in each phase of the cell cycle following treatment is limited in the publicly available literature. The following table summarizes the expected qualitative changes based on existing research.

| Treatment | Cell Line | G1 Phase | S Phase | G2/M Phase | Reference |

| This compound (AG2034) | G1 Checkpoint-Competent (e.g., A549, MCF-7) | Increased | Decreased | No significant change | |

| This compound (AG2034) | G1 Checkpoint-Deficient (e.g., HeLa/S3, SW480) | No significant change | Cells proceed to S phase | Not applicable |

Note: The table illustrates the general trend. Specific percentages would depend on the cell line, this compound concentration, and duration of treatment.

Signaling Pathways Involved in this compound-Induced G1 Arrest

The G1 arrest triggered by this compound-mediated purine depletion is orchestrated by complex signaling pathways that sense cellular stress and regulate the cell cycle machinery. Two key pathways implicated are the p53-p21 and the mTOR signaling pathways.

The p53-p21 Pathway

The tumor suppressor protein p53 plays a crucial role as a "guardian of the genome" by inducing cell cycle arrest or apoptosis in response to cellular stress, including nucleotide depletion. While direct evidence for this compound's activation of p53 is still emerging, it is known that some folate analogs that inhibit purine synthesis can lead to the accumulation of p53. However, a study has reported a potential defect in the p53 response pathway following GART inhibition, suggesting the mechanism may be complex and cell-type dependent.

A proposed mechanism involves the stabilization and activation of p53 in response to the cellular stress caused by purine deficiency. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21. p21, in turn, binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it sequesters the E2F transcription factors, thereby blocking the expression of genes required for S phase entry.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is particularly sensitive to nutrient availability, including amino acids and nucleotides. Purine depletion can lead to the inhibition of mTORC1 signaling.

The precise mechanism by which this compound inhibits mTORC1 is under investigation, but it is likely linked to the cellular stress induced by the lack of purines. Inhibition of mTORC1 leads to the dephosphorylation and activation of its downstream effectors, the 4E-binding proteins (4E-BPs), and the inhibition of S6 kinase 1 (S6K1) phosphorylation. Activated 4E-BPs bind to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F translation initiation complex. This leads to a global reduction in protein synthesis, including the translation of proteins essential for cell cycle progression, such as cyclins and CDKs, thus contributing to the G1 arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cell cycle progression.

Cell Culture

-

Cell Lines: A549 (G1 checkpoint-competent) and HeLa (G1 checkpoint-deficient) cells are recommended.

-

Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For experiments investigating the effect of folate levels, use folate-free RPMI with a defined concentration of folic acid (e.g., 50 nM for low folate conditions).

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

-

Procedure:

-

Seed 1 x 10⁶ cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Deconvolute the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels of key cell cycle regulators.

-

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, phospho-S6K1, phospho-4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a targeted anticancer agent that effectively induces a G1 cell cycle arrest in G1 checkpoint-competent cancer cells by inhibiting de novo purine synthesis. This guide has detailed the mechanism of action, the key signaling pathways involved, and provided comprehensive protocols for the further investigation of its effects. The selective cytotoxicity of this compound towards cells with a defective G1 checkpoint underscores its potential as a therapeutic agent. Further research to obtain more quantitative data on its cell cycle effects and to fully elucidate the intricate signaling networks it modulates will be invaluable for optimizing its clinical application and for the development of novel combination therapies.

References

Pelitrexol's Role in Nucleotide Depletion in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent and specific antifolate inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1][2][3][4][5] By inhibiting GARFT, this compound effectively depletes the intracellular pool of purine nucleotides, particularly guanine nucleotides, which are essential for a multitude of cellular processes including DNA replication, RNA transcription, and signal transduction. This depletion triggers a cascade of downstream events, most notably the suppression of the mTORC1 signaling pathway, leading to cell cycle arrest and the inhibition of tumor growth. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the first of two folate-dependent steps in the de novo purine synthesis pathway. This pathway is often upregulated in cancer cells to meet the high demand for nucleotides required for rapid proliferation. This compound, as a folate analog, competitively inhibits GARFT, leading to a bottleneck in the production of purines. This results in a significant reduction of the intracellular guanine nucleotide (GTP) pool.

The depletion of GTP has profound consequences for cancer cell signaling. One of the key downstream effects is the inactivation of the small GTPase Rheb, an obligate activator of the mTORC1 complex. With reduced GTP levels, Rheb is unable to activate mTORC1, leading to the dephosphorylation of its downstream targets, including S6 kinase 1 (S6K1) and ribosomal protein S6 (S6RP). The inhibition of the mTORC1 pathway ultimately results in the suppression of protein synthesis and cell growth.

Furthermore, the disruption of nucleotide metabolism induces cell cycle arrest, primarily in the G1 phase. In cancer cells with a deficient G1 checkpoint, this compound can lead to S-phase arrest and subsequent cell death.

Signaling Pathway Diagram

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Efficient chemoenzymatic synthesis of this compound via enzymic differentiation of a remote stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Early-Stage Research on Pelitrexol's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pelitrexol (also known as AG-2037) is an investigational small molecule inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine biosynthesis pathway. By targeting this fundamental cellular process, this compound disrupts the production of purine nucleotides, which are essential for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells. Early-stage research has also revealed a secondary mechanism of action involving the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and metabolism. This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical studies of this compound.

| In Vitro Activity of this compound | |

| Parameter | Value/Observation |

| Target | Glycinamide Ribonucleotide Formyltransferase (GARFT) |

| Cell Line (A549) | Profound inhibition of mTORC1 activity at 150 nM (24 h) |

| Cell Line (NCI-H460) | Dose-dependent inhibition of p-S6RP, p-S6K1, and p-Chk1 phosphorylation (0-1000 nM, 16 h) |

| Cell Line (NCI-H460) | 63% of cells arrested in the G1 phase of the cell cycle at 100 nM (48 h)[1] |

| In Vivo Efficacy of this compound in NSCLC Xenograft Model | |

| Parameter | Value/Observation |

| Animal Model | Mice bearing non-small-cell lung cancer (NSCLC) xenografts |

| Dosage and Administration | 10 mg/kg and 20 mg/kg, intraperitoneal injection, every 4 days for 3 weeks |

| Tumor Growth Inhibition | 64% at 10 mg/kg and 69% at 20 mg/kg[1] |

| Mechanism of Action | Inhibition of GARFT-dependent purine biosynthesis and mTORC1 function at 20 mg/kg[1] |

| Phase I Clinical Trial Data for this compound (AG-2037) | |

| Parameter | Value/Observation |

| Recommended Phase II Dose (RP2D) | 540 mg/m²/week for 3 consecutive weeks, every 4 weeks[2] |

| Terminal Half-life | 85 hours[2] |

| Pharmacokinetics | Plasma concentrations decline in a triexponential manner; linear pharmacokinetics over the studied dose range |

| Relationship to Creatinine Clearance | Inversely proportional |

Experimental Protocols

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is a representative method for assessing the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture human cancer cell lines (e.g., A549 or NCI-H460) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 16-24 hours). Include a vehicle-only control.

2. Cell Lysis and Protein Quantification:

-

Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, S6K1, and S6 ribosomal protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol outlines a general procedure for establishing and utilizing an NSCLC xenograft model to evaluate the in vivo efficacy of this compound.

1. Cell Culture:

-

Culture a human NSCLC cell line (e.g., NCI-H460) in the recommended medium.

-

Harvest cells during the exponential growth phase.

2. Animal Implantation:

-

Use immunodeficient mice (e.g., nude or SCID).

-

Subcutaneously inject a suspension of NSCLC cells (e.g., 1 x 10^6 to 10 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Drug Administration:

-

Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses (e.g., 10 mg/kg and 20 mg/kg) according to a specified schedule (e.g., every 4 days for 3 weeks).

-

Administer a vehicle control to the control group.

5. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate tumor growth inhibition for each treatment group compared to the control group.

-

Tumor tissue can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

References

Pelitrexol: A Technical Deep Dive into Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelitrexol (AG2037) is a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway. By disrupting this pathway, this compound effectively reduces the intracellular pool of guanine nucleotides, leading to the suppression of the mTORC1 signaling cascade, a key regulator of cell growth and proliferation.[1] This mechanism of action has positioned this compound as a compound of interest in oncology research, particularly for solid tumors. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular uptake and metabolism, summarizing available data, outlining key experimental protocols, and visualizing the involved pathways. While extensive quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes the existing knowledge and provides a framework for future research based on established methodologies for analogous antifolate drugs.

Cellular Uptake of this compound

The entry of this compound into target cells is a critical determinant of its therapeutic efficacy. While direct experimental data on the specific transporters for this compound are not extensively available, its structural similarity to other antifolates, such as pemetrexed, strongly suggests the involvement of folate transport systems.

Postulated Transport Mechanisms

The primary transporters implicated in the uptake of similar antifolate compounds are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT).

-

Reduced Folate Carrier (RFC): The RFC, encoded by the SLC19A1 gene, is a major transporter of reduced folates and antifolates like methotrexate and pemetrexed. It functions as an anion exchanger and is ubiquitously expressed in mammalian tissues.

-

Proton-Coupled Folate Transporter (PCFT): The PCFT, encoded by the SLC46A1 gene, is a high-affinity transporter for folic acid and various antifolates. Its activity is optimal at a lower pH, which is characteristic of the microenvironment of some solid tumors. For pemetrexed, PCFT has been shown to be a significant route of entry, with an influx K_m_ value of 0.2 to 0.8 µM at pH 5.5.[1] Given this compound's development for solid tumors, the role of PCFT in its uptake warrants significant investigation.

The thiophene moiety in this compound's structure may also influence its membrane transport characteristics, potentially enhancing cellular uptake.

Quantitative Data on Cellular Uptake

Specific quantitative data for this compound's cellular uptake, such as transport kinetics (K_m_ and V_max_) for specific transporters, are not currently available in the public domain. The following table summarizes hypothetical data points that would be crucial for a comprehensive understanding of this compound's uptake.

| Parameter | Hypothetical Value | Significance |

| RFC-mediated Uptake | ||

| K_m_ (µM) | - | Affinity of this compound for the Reduced Folate Carrier. |

| V_max_ (pmol/mg protein/min) | - | Maximum rate of this compound transport via RFC. |

| PCFT-mediated Uptake (pH 5.5) | ||

| K_m_ (µM) | - | Affinity of this compound for the Proton-Coupled Folate Transporter. |

| V_max_ (pmol/mg protein/min) | - | Maximum rate of this compound transport via PCFT. |

| Passive Diffusion | ||

| Permeability Coefficient (cm/s) | - | Rate of non-carrier-mediated entry into the cell. |

Metabolism of this compound

The metabolic fate of this compound is a key factor in determining its pharmacokinetic profile, including its duration of action and potential for drug-drug interactions. As with its cellular uptake, detailed metabolic pathways and quantitative data for this compound are not extensively documented in publicly available literature. Preclinical studies for drugs of this class typically involve a thorough investigation of their metabolic stability and the identification of major metabolites.

Postulated Metabolic Pathways

Based on the chemical structure of this compound, potential metabolic transformations could include:

-

Oxidation: The thiophene ring and other parts of the molecule may be susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.

-

Conjugation: The carboxylic acid groups of the glutamic acid moiety could undergo glucuronidation or sulfation, facilitating excretion.

-

Hydrolysis: Ester or amide bonds within the molecule could be subject to hydrolysis by esterases or amidases.

Quantitative Data on Metabolism

Quantitative data on the metabolism of this compound are essential for a complete pharmacological profile. The following table outlines the key parameters that are typically determined in preclinical studies.

| Parameter | Hypothetical Value | Significance |

| Metabolic Stability (Human Liver Microsomes) | ||

| Half-life (t_1/2_) (min) | - | The time taken for 50% of this compound to be metabolized. |

| Intrinsic Clearance (CL_int_) (µL/min/mg protein) | - | The inherent metabolic capacity of the liver for this compound. |

| Metabolite Identification | ||

| Major Metabolites | - | Identification of metabolites and their relative abundance. |

| Metabolizing Enzymes | - | Identification of the primary CYP isoforms or other enzymes responsible for metabolism. |

Experimental Protocols

The following sections detail the standard experimental methodologies that would be employed to investigate the cellular uptake and metabolism of this compound.

Cellular Uptake Assays

Objective: To determine the mechanisms and kinetics of this compound transport into cancer cells.

Materials:

-

Cancer cell lines (e.g., NSCLC cell lines like NCI-H460 or A549)

-

Radiolabeled this compound (e.g., [³H]-Pelitrexol) or a sensitive LC-MS/MS method for unlabeled drug

-

Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Inhibitors of known transporters (e.g., methotrexate for RFC, folic acid for PCFT)

-

Cell lysis buffer

-

Scintillation counter or LC-MS/MS instrumentation

Protocol:

-

Cell Culture: Plate cells in multi-well plates and grow to confluence.

-

Pre-incubation: Wash cells with transport buffer and pre-incubate at 37°C.

-

Uptake Initiation: Add transport buffer containing a known concentration of this compound (radiolabeled or unlabeled) to initiate uptake. For inhibition studies, pre-incubate with the inhibitor before adding this compound.

-

Time Course: Incubate for various time points (e.g., 1, 5, 15, 30 minutes) to determine the rate of uptake.

-

Uptake Termination: Rapidly wash the cells with ice-cold transport buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification:

-

For radiolabeled this compound, measure the radioactivity in the cell lysate using a scintillation counter.

-

For unlabeled this compound, quantify the intracellular concentration using a validated LC-MS/MS method.

-

-

Data Analysis: Normalize the uptake to the protein concentration of the cell lysate. Determine kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

In Vitro Metabolism Assays

Objective: To assess the metabolic stability of this compound and identify its major metabolites and metabolizing enzymes.

Materials:

-

Human liver microsomes (HLM) or S9 fraction

-

Hepatocytes (primary human or animal)

-

NADPH regenerating system (for CYP-mediated metabolism)

-

This compound

-

LC-MS/MS instrumentation

Protocol for Metabolic Stability in HLM:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLM, NADPH regenerating system, and buffer.

-

Pre-incubation: Pre-warm the incubation mixture at 37°C.

-

Reaction Initiation: Add this compound to the incubation mixture to start the reaction.

-

Time Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a suitable solvent (e.g., ice-cold acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time to determine the half-life (t_1/2_) and calculate the intrinsic clearance (CL_int_).

Protocol for Metabolite Identification:

-

Incubation: Incubate this compound with HLM or hepatocytes for a longer duration (e.g., 60 minutes).

-

Sample Preparation: Process the samples as described above.

-

LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound's cellular uptake and metabolism.

Caption: Postulated cellular uptake and mechanism of action of this compound.

Caption: Experimental workflow for in vitro metabolism studies of this compound.

Conclusion and Future Directions

This compound's mechanism of action as a GARFT inhibitor presents a compelling strategy for cancer therapy. However, a comprehensive understanding of its cellular uptake and metabolism is crucial for its optimal clinical development. The current body of publicly available literature suggests that this compound likely enters cells via folate transporters, similar to other antifolates. Its metabolism is presumed to occur primarily in the liver.

Future research should focus on generating definitive, quantitative data to confirm these hypotheses. Key areas for investigation include:

-

Transporter Identification and Kinetics: Conducting cellular uptake studies in cell lines overexpressing RFC and PCFT to determine the specific transporters involved and their kinetic parameters.

-

Metabolic Profiling: Performing comprehensive in vitro and in vivo metabolism studies to identify the major metabolites of this compound and the enzymes responsible for their formation.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating the cellular uptake and metabolism data into PK/PD models to predict the clinical pharmacokinetics of this compound and to optimize dosing regimens.

By addressing these knowledge gaps, the scientific community can build a more complete profile of this compound, paving the way for its effective and safe application in the treatment of cancer.

References

Methodological & Application

Application Notes and Protocols for Pelitrexol Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Pelitrexol (also known as AG2034), a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) and mTORC1, in mouse xenograft models. The following protocols and data have been compiled to serve as a detailed resource for designing and executing preclinical in vivo efficacy studies.

Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism of action. Primarily, it inhibits GARFT, a key enzyme in the de novo purine synthesis pathway, thereby depriving cancer cells of the necessary building blocks for DNA and RNA synthesis.[1] This leads to an accumulation of cells in the G1 phase of the cell cycle.[1] Additionally, this compound inhibits the mTORC1 signaling pathway by reducing the levels of GTP-bound Rheb, an essential activator of mTORC1.[1] This disruption of the mTORC1 pathway further contributes to the suppression of tumor growth.

Data Presentation: this compound Dosing and Efficacy

The following table summarizes quantitative data from a study investigating the efficacy of this compound in a non-small-cell lung cancer (NSCLC) mouse xenograft model.

| Parameter | Group 1 | Group 2 |

| Dosage | 10 mg/kg | 20 mg/kg |

| Administration Route | Intraperitoneal (i.p.) Injection | Intraperitoneal (i.p.) Injection |

| Treatment Schedule | Every 4 days for 3 weeks | Every 4 days for 3 weeks |

| Tumor Growth Inhibition | 64% | 69% |

| Reference | [1] | [1] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

-

This compound (AG2034) powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Prepare a Stock Solution:

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the this compound powder in DMSO to create a clear stock solution (e.g., 20.8 mg/mL).

-

-

Prepare the Working Solution (example for a 2.08 mg/mL final concentration):

-

In a sterile tube, combine the following in sequential order, ensuring thorough mixing after each addition:

-

100 µL of the this compound DMSO stock solution (20.8 mg/mL)

-

400 µL of PEG300

-

50 µL of Tween-80

-

450 µL of sterile Saline

-

-

Vortex the final mixture thoroughly to ensure a homogenous solution.

-

-

Administration:

-

It is recommended to prepare the working solution fresh on the day of administration.

-

The final volume to be injected will depend on the weight of the mouse and the desired dosage.

-

Establishment of a Subcutaneous Non-Small-Cell Lung Cancer (NSCLC) Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous tumor model using a human NSCLC cell line.

Materials:

-

Human NSCLC cell line (e.g., NCI-H460)

-

Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix (optional, but recommended)

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Protocol:

-

Cell Culture:

-

Culture the chosen NSCLC cell line according to standard protocols.

-

Harvest cells during the exponential growth phase.

-

-

Cell Preparation for Injection:

-

Wash the cells with sterile PBS and detach them using trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in serum-free medium or PBS.

-

Perform a cell count and assess viability using trypan blue exclusion.

-

Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® on ice. The final cell concentration should be adjusted to deliver the desired number of cells in the injection volume (e.g., 5 x 10^6 cells in 100 µL).

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate method.

-

Using a 1 mL syringe with a 25-27 gauge needle, subcutaneously inject the cell suspension into the flank of the mouse.

-

Monitor the mice regularly for tumor formation.

-

Intraperitoneal (i.p.) Administration of this compound

This protocol details the procedure for intraperitoneal injection in mice.

Materials:

-

Prepared this compound working solution

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol for disinfection

-

Appropriate mouse restraint device

Protocol:

-

Preparation:

-

Calculate the required volume of the this compound working solution based on the mouse's body weight and the target dosage.

-

Draw the calculated volume into a sterile syringe.

-

-

Injection Procedure:

-

Properly restrain the mouse, exposing the abdomen.

-

Tilt the mouse's head downwards to help displace the abdominal organs.

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

-

Gently insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

-

Tumor Volume Measurement and Efficacy Assessment

This protocol describes the standard method for monitoring tumor growth.

Materials:

-

Digital calipers

-

Scale for measuring mouse body weight

Protocol:

-

Tumor Measurement:

-

Once tumors become palpable, begin measurements at regular intervals (e.g., twice a week).

-

Using digital calipers, measure the length (longest diameter) and width (diameter perpendicular to the length) of the tumor.

-

-

Tumor Volume Calculation:

-

Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .

-

-

Data Recording:

-

Record the tumor volume and the body weight of each mouse at each measurement time point.

-

Tumor growth inhibition can be calculated at the end of the study by comparing the average tumor volume of the treated groups to the control group.

-

Visualizations

References

Application Notes and Protocols for Assessing Pelitrexol-Induced Cytotoxicity Using MTT and XTT Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MTT and XTT colorimetric assays to evaluate the effects of Pelitrexol on the viability and proliferation of cancer cells. Detailed protocols, data interpretation guidelines, and visual representations of the experimental workflow and underlying signaling pathways are included to facilitate accurate and reproducible results.

Introduction to this compound

This compound (AG-2037) is an antifolate agent that primarily functions as an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1][2] By blocking GARFT, this compound disrupts the synthesis of purines, which are essential building blocks for DNA and RNA. This inhibition ultimately leads to the suppression of cell growth and proliferation.[1] Additionally, this compound has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, further contributing to its anti-tumor activity.[1]

Principles of MTT and XTT Cell Viability Assays

Cell viability assays are essential tools for assessing the cytotoxic or cytostatic effects of therapeutic compounds. Both MTT and XTT assays are colorimetric methods that quantify the metabolic activity of living cells, which serves as an indicator of cell viability.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. A solubilization step, typically using dimethyl sulfoxide (DMSO), is required to dissolve the formazan crystals before measuring the absorbance.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt by metabolically active cells. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step. This simplifies the protocol, reduces handling errors, and makes it more suitable for high-throughput screening. The reduction of XTT is often enhanced by an intermediate electron coupling reagent.

Application Notes for this compound Treatment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line, representing the concentration of the drug that reduces cell viability by 50%.

Experimental Design:

-

Cell Lines: Non-small cell lung cancer (NSCLC) cell lines such as A549 or H460 are relevant choices, given that this compound's precursor, Pemetrexed, is used in NSCLC treatment.

-

Controls:

-

Untreated Control: Cells cultured in medium without this compound, representing 100% viability.

-

Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment.

-

Blank Control: Wells containing only culture medium (and the assay reagent) to measure background absorbance.

-

-

Drug Concentration: A serial dilution of this compound should be prepared to treat cells over a wide range of concentrations (e.g., from nanomolar to micromolar) to generate a dose-response curve.

-

Incubation Time: The duration of this compound treatment will depend on the cell line's doubling time and the drug's mechanism. A typical incubation period is 24 to 72 hours.

Data Presentation

Quantitative data from the viability assays should be summarized to determine the IC50 value. The results can be presented as the percentage of cell viability relative to the vehicle control.

Table 1: Example of Cell Viability Data for this compound Treatment

| This compound Concentration (nM) | Mean Absorbance (OD) | Corrected Absorbance (OD) | % Cell Viability |

| 0 (Vehicle Control) | 1.250 | 1.200 | 100.0% |

| 1 | 1.130 | 1.080 | 90.0% |

| 10 | 0.950 | 0.900 | 75.0% |

| 50 | 0.650 | 0.600 | 50.0% |

| 100 | 0.470 | 0.420 | 35.0% |

| 500 | 0.290 | 0.240 | 20.0% |

| 1000 | 0.230 | 0.180 | 15.0% |

| Blank (Medium Only) | 0.050 | - | - |

Note: Corrected Absorbance = Mean Absorbance - Blank Absorbance. % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

-

Selected cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-